Tetramethylammonium fluoride tetrahydrate

Description

What is Tetramethylammonium fluoride?

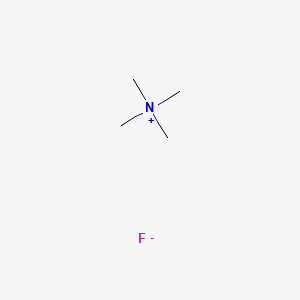

Tetramethylammonium fluoride is a quaternary ammonium salt[“]. This hygroscopic white solid is a source of “naked fluoride”, meaning fluoride ions not complexed with a metal atom[“]. It is commonly used as a weak base and a source of fluoride ions in various organic reactions[“]. This compound is one of the most advanced intestinal permeation enhancers that have been tested in clinical trials for oral delivery of macromolecules[“].

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetramethylazanium;fluoride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTZNVQVRRDLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.O.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369104 | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17787-40-5, 373-68-2 | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Tetramethylammonium fluoride tetrahydrate?

An In-depth Technical Guide to the Physical Properties of Tetramethylammonium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium fluoride (TMAF) is a pivotal reagent in modern organic synthesis, primarily valued as a source of "naked" fluoride ions for critical chemical transformations such as nucleophilic aromatic substitutions (SNAr), desilylation, and fluorination reactions.[1][2] While available in an anhydrous form, the tetrahydrate (TMAF·4H₂O) is often preferred in laboratory and industrial settings. The presence of four water molecules in its hydrated form enhances its stability and simplifies handling compared to its highly hygroscopic anhydrous counterpart.[1][3]

This technical guide provides a comprehensive examination of the core physical properties of tetramethylammonium fluoride tetrahydrate. Understanding these characteristics is paramount for its effective storage, handling, and application in designing robust synthetic protocols, particularly within the realms of medicinal chemistry and materials science where the introduction of fluorine can dramatically alter a molecule's biological and physical properties.

Core Physicochemical Characteristics

TMAF·4H₂O is typically an off-white to brownish or colorless crystalline solid.[1][4] It is notably hygroscopic and possesses a low melting point, which can be advantageous for processes requiring controlled heating or for reactions conducted in the melt.[1][5][6] The product may become liquid during storage, a characteristic that does not negatively impact its quality.[5]

| Property | Value | Source(s) |

| CAS Number | 17787-40-5 | [1][5][7] |

| Molecular Formula | C₄H₂₀FNO₄ | [1][4][8] |

| Molecular Weight | 165.20 g/mol | [1][7][8] |

| Appearance | Colorless to white or off-white/brownish crystalline solid/powder. | [1][4][6] |

| Melting Point | 38 - 46 °C | [1][5] |

| Hygroscopicity | Hygroscopic | [1][5][6] |

| Density (calculated) | 1.138 g/cm³ | [1][9] |

| Density (observed) | 1.126 g/cm³ | [1][9] |

Solubility Profile

The solubility of a reagent is a critical factor in reaction design, influencing reaction rates, and simplifying purification processes. TMAF·4H₂O exhibits high solubility in water, a direct consequence of its ionic nature and the extensive hydrogen bonding capabilities of the fluoride ion and water of hydration.[1][5][6] Its solubility in organic solvents is more limited, which is a crucial consideration for its application in non-aqueous reaction systems.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Source(s) |

| Water | H₂O | Protic | Soluble | Not Specified | [1][5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | 2 mg/mL (12.11 mM) | Not Specified | [1] |

The limited availability of precise quantitative solubility data for TMAF·4H₂O in a broader range of organic solvents represents a notable gap in the current scientific literature.

Crystal Structure and Solid-State Properties

The reactivity and unique properties of TMAF·4H₂O are deeply rooted in its solid-state architecture. Single-crystal X-ray diffraction studies have definitively shown that it crystallizes in a tetragonal system with the space group I4₁/a.[9][10][11]

The structure is not a simple ionic lattice. Instead, it features a remarkable hydrogen-bonded framework where each fluoride ion is coordinated to four distinct water molecules.[9][12] These water molecules are, in turn, three-coordinated, creating an intricate and robust three-dimensional network.[10][12] The tetramethylammonium (TMA⁺) cations do not make direct contact with the fluoride anions; they reside in the voids created by this ionic/water framework.[1][12] This structural arrangement is the fundamental reason for the "naked" character of the fluoride ion. The cation's inability to closely associate with and shield the anion, combined with the hydrogen-bonding hydration shell, renders the fluoride ion highly accessible and reactive.[12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 373-68-2: tetramethylammonium fluoride | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetramethylammonium fluoride tetrahydrate, 98% 100 g | Request for Quote [thermofisher.com]

- 5. Tetramethylammonium fluoride tetrahydrate, 98% | Fisher Scientific [fishersci.ca]

- 6. Tetramethylammonium fluoride tetrahydrate CAS#: 17787-40-5 [m.chemicalbook.com]

- 7. Tetramethylammonium fluoride 98 17787-40-5 [sigmaaldrich.com]

- 8. Tetramethylammonium fluoride tetrahydrate | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scilit.com [scilit.com]

- 12. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetramethylammonium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium fluoride (TMAF) is a highly versatile and effective nucleophilic fluorinating agent, prized for its ability to deliver "naked" fluoride ions in solution.[1][2] Its application spans from the synthesis of high-value fluorinated building blocks for pharmaceuticals and agrochemicals to its use as a phase transfer catalyst and a mild base.[3][4] The tetrahydrate form, (CH₃)₄NF·4H₂O (TMAF·4H₂O), offers a more stable, crystalline, and easier-to-handle alternative to the highly hygroscopic anhydrous form, making it an ideal precursor for a wide range of chemical transformations.[4] This guide provides a detailed, in-depth protocol for the synthesis of TMAF·4H₂O via the neutralization of tetramethylammonium hydroxide with hydrofluoric acid, followed by a comprehensive workflow for its physicochemical characterization to ensure identity, purity, and proper hydration state.

Synthesis Methodology: Neutralization Route

The most direct and historically significant method for preparing TMAF is the acid-base neutralization of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF).[1][2][5] This reaction is robust, scalable, and, when followed by controlled crystallization, preferentially yields the stable tetrahydrate salt.[1]

Reaction Principle: The synthesis is a classic acid-base reaction where the hydroxide ion (OH⁻) from TMAOH reacts with the hydrogen ion (H⁺) from HF to form water. The remaining tetramethylammonium cation ([N(CH₃)₄]⁺) and fluoride anion (F⁻) form the salt.[6][7]

(CH₃)₄N⁺OH⁻ (aq) + HF (aq) → (CH₃)₄N⁺F⁻ (aq) + H₂O (l)

Critical Materials and Equipment

-

Reagents:

-

Tetramethylammonium hydroxide solution (TMAOH), 25 wt. % in H₂O

-

Hydrofluoric acid (HF), 48-50 wt. % in H₂O

-

Deionized water

-

-

Equipment:

-

Polyethylene or Teflon beakers (Glassware must be avoided as HF aggressively etches silica)

-

Magnetic stirrer and stir bars

-

pH meter or pH indicator strips (calibrated for the expected range)

-

Ice bath

-

Rotary evaporator

-

Vacuum oven or desiccator with a suitable drying agent (e.g., P₂O₅)

-

Schlenk line or glove box for handling the final hygroscopic product

-

Step-by-Step Synthesis Protocol

-

Preparation: In a fume hood, place a 250 mL polyethylene beaker containing a magnetic stir bar into an ice bath set upon a magnetic stirrer.

-

Reagent Addition: Carefully measure and add 100 mL of 25 wt. % TMAOH solution to the beaker. Begin gentle stirring.

-

Neutralization: Slowly add the 48-50% hydrofluoric acid solution dropwise to the stirring TMAOH solution. This reaction is exothermic, and the ice bath is crucial to control the temperature.[8] Monitor the pH of the solution periodically. The goal is to reach a neutral pH of ~7.0.

-

Concentration: Once neutralized, remove the ice bath and transfer the solution to a round-bottom flask (preferably plastic or with a plastic liner). Concentrate the solution using a rotary evaporator at a bath temperature of 40-50°C until a viscous liquid or a slurry is obtained.

-

Crystallization: Transfer the concentrated solution to a clean polyethylene beaker. Cool the solution to approximately 3-5°C in a refrigerator or controlled cooling bath. Allow the solution to stand undisturbed overnight to facilitate the crystallization of TMAF·4H₂O.[1][9]

-

Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel fitted with a polyethylene fritted disc. Wash the crystals sparingly with a small amount of ice-cold deionized water.

-

Drying: Dry the crystals under vacuum at room temperature for 12-24 hours. The final product is a white, crystalline, and hygroscopic solid.[1] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[10][11][12]

Synthesis Workflow Diagram

Caption: Integrated workflow for the characterization of TMAF·4H₂O.

Safety, Handling, and Storage

-

Hazards: Both the reactant, hydrofluoric acid, and the final product are hazardous. HF is extremely corrosive and toxic. TMAF·4H₂O is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed, inhaled, or absorbed through the skin. [2][10]* Handling: All manipulations, especially those involving HF, must be conducted in a well-ventilated fume hood. [10]Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., nitrile over neoprene), and a lab coat, is mandatory. [11][12]An HF-specific first-aid kit containing calcium gluconate gel should be readily accessible.

-

Storage: TMAF·4H₂O is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [10][13]

Conclusion

The synthesis of Tetramethylammonium fluoride tetrahydrate via the neutralization of TMAOH with HF is a reliable and well-established method for producing this valuable fluorinating agent. Its utility in modern drug development and materials science is predicated on the ability to produce it in a pure and well-characterized form. By following the detailed synthesis protocol and employing the comprehensive characterization workflow outlined in this guide—combining NMR, vibrational spectroscopy, thermal analysis, and XRD—researchers can confidently produce and validate high-quality TMAF·4H₂O, ensuring the reliability and reproducibility of their subsequent experimental work.

References

-

Sanz-Marco, A., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(15), 4991. [Link]

-

LookChem. (n.d.). Exploring Tetramethylammonium Fluoride Tetrahydrate: Properties and Applications. [Link]

-

Sanz-Marco, A., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Semantic Scholar. [Link]

-

McLean, W. J., & Jeffrey, G. A. (1967). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. The Journal of Chemical Physics, 47(2), 414–417. [Link]

-

Wikipedia. (n.d.). Tetramethylammonium hydroxide. [Link]

-

ResearchGate. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. [Link]

-

Scilit. (n.d.). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. [Link]

-

WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. [Link]

-

ACS Publications. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development. [Link]

-

Study.com. (n.d.). Write the complete equation for the neutralization of HF with NH4OH. [Link]

-

Wikipedia. (n.d.). Tetramethylammonium fluoride. [Link]

-

SpectraBase. (n.d.). Tetramethylammonium fluoride - Optional[19F NMR] - Chemical Shifts. [Link]

-

Digital Analysis Corp. (n.d.). Hydrofluoric (HF) Acid Neutralization. [Link]

-

Royal Society of Chemistry. (2021). The application of tetramethylammonium hydroxide for generating atmospheric pressure glow discharge in contact with alkalized flowing liquid cathode solutions. [Link]

-

Chemfiesta. (n.d.). Neutralization Reactions tutorial. [Link]

-

ResearchGate. (2018). X-ray diffraction patterns of pure NH4F salt and CMCAF-0. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. campbellchembio.weebly.com [campbellchembio.weebly.com]

- 8. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Tetramethylammonium Fluoride Tetrahydrate (TMAF)

Introduction: Unveiling the Potential of TMAF Tetrahydrate in Modern Synthesis

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), identified by CAS number 17787-40-5, is a quaternary ammonium salt that has emerged as a versatile and potent reagent in contemporary organic synthesis.[1] Its significance lies in its capacity to function as a soluble and highly reactive source of "naked" fluoride ions, a characteristic that facilitates a multitude of chemical transformations crucial to the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive exploration of the physicochemical properties, applications, and detailed experimental protocols for TMAF tetrahydrate, with a particular focus on its utility for researchers, scientists, and professionals engaged in drug development. We will delve into the nuances of its reactivity, the critical role of its hydration state, and provide actionable insights for its effective application in the laboratory.

Physicochemical and Structural Characteristics

TMAF tetrahydrate is a white to off-white, hygroscopic crystalline solid.[1] The presence of four water molecules in its hydrated form contributes to its notable stability and ease of handling compared to its anhydrous counterpart.[1][3] This hydration, however, also modulates its reactivity, a crucial factor that will be discussed in subsequent sections.

Core Physicochemical Data

A summary of the key physical and chemical properties of TMAF tetrahydrate is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 17787-40-5 | [1][4] |

| Molecular Formula | C₄H₁₂NF·4H₂O | [1][5] |

| Molecular Weight | 165.20 g/mol | [1][4] |

| Appearance | Off-white to brownish solid | [4] |

| Melting Point | 39-42°C | [4][6] |

| Flash Point | >113°C (235.4°F) | [4][7] |

| Solubility | Highly soluble in water. Soluble in DMSO (with heating). | [3][5] |

| Purity | Typically ≥98.0% | [4] |

Crystal Structure and the "Naked" Fluoride

Single-crystal X-ray diffraction studies have elucidated the tetragonal crystal structure of TMAF tetrahydrate.[1] The structure is distinguished by a unique hydrogen-bonded framework where fluoride ions are four-coordinated and water molecules are three-coordinated.[1] The tetramethylammonium (TMA⁺) cations reside in the voids of this network, notably without direct interaction with the fluoride anions.[1] This encapsulation of the fluoride ion is pivotal as it influences its reactivity. The term "naked" fluoride arises from the relatively weak association between the large, non-polarizing TMA⁺ cation and the fluoride anion in solution, leading to enhanced nucleophilicity compared to inorganic fluoride salts like KF or CsF.[2]

Strategic Applications in Drug Discovery and Development

The unique properties of TMAF tetrahydrate make it an invaluable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.

Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the most powerful applications of TMAF is in nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine into aromatic and heteroaromatic rings.[8][9] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[9] TMAF's superior solubility in organic solvents, compared to inorganic fluorides, often allows for milder reaction conditions.[2]

Causality in Experimental Design: The Critical Role of Anhydrous TMAF in SNAr

While TMAF tetrahydrate is a convenient starting material, the presence of water can be detrimental to SNAr reactions by solvating the fluoride ion and reducing its nucleophilicity.[1] For challenging substrates, the in-situ generation of anhydrous TMAF is often necessary. A common industrial practice involves the azeotropic distillation of TMAF tetrahydrate with a suitable solvent like isopropyl alcohol, followed by a solvent swap to a high-boiling aprotic polar solvent such as DMF or DMSO for the SNAr reaction.[8][9] This rigorous drying is essential to achieve high conversion rates.[8]

Caption: Workflow for SNAr using TMAF tetrahydrate.

Desilylation Agent

TMAF serves as an effective reagent for the cleavage of silicon-oxygen and silicon-carbon bonds. This is particularly useful for the deprotection of silyl ethers, a common protecting group for alcohols in multi-step syntheses. The high affinity of fluoride for silicon drives these reactions. While tetrabutylammonium fluoride (TBAF) is more commonly cited for this purpose, TMAF presents a viable alternative.

Phase Transfer Catalyst

In biphasic reaction systems, TMAF can act as a phase transfer catalyst.[4] It facilitates the transport of the fluoride anion from an aqueous phase or a solid phase into an organic phase where the reaction with a substrate occurs. This enhances reaction rates and yields in heterogeneous systems.[4]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of Anhydrous TMAF from TMAF Tetrahydrate for SNAr Reactions

This protocol is adapted from methodologies used in industrial-scale synthesis.[8][10]

Objective: To prepare a solution of anhydrous TMAF in DMF from TMAF tetrahydrate for use in a subsequent SNAr reaction.

Materials:

-

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF)

-

Reaction vessel equipped with a distillation head, condenser, and mechanical stirrer

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Charging the Reactor: Charge the reaction vessel with TMAF tetrahydrate and isopropyl alcohol.

-

Azeotropic Distillation: Heat the mixture to reflux under an inert atmosphere. The IPA-water azeotrope will begin to distill. Continue the distillation until water is no longer co-distilling (this can be monitored by Karl Fischer titration of the distillate).

-

Solvent Exchange: Once the water content is sufficiently low, begin to add DMF to the reaction vessel while simultaneously distilling off the isopropyl alcohol. Maintain a constant volume in the reactor.

-

Final Distillation: After the majority of the IPA has been replaced by DMF, continue to distill under reduced pressure to remove any residual IPA. The final water and IPA content should be rigorously monitored (e.g., <0.2 wt% water and <60 ppm IPA).[8]

-

Result: The resulting solution of anhydrous TMAF in DMF is now ready for the addition of the aryl halide substrate for the SNAr reaction.

Trustworthiness of the Protocol: This self-validating system relies on the physical principle of azeotropic distillation to effectively remove water. The success of the subsequent SNAr reaction is directly correlated with the efficiency of this drying process. In-process controls, such as Karl Fischer titration, are critical for ensuring the anhydrous conditions required for high reactivity.

Protocol 2: General Procedure for Desilylation of a TBDMS-Protected Alcohol

Objective: To deprotect a tert-butyldimethylsilyl (TBDMS) ether using TMAF.

Materials:

-

TBDMS-protected alcohol substrate

-

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)

-

Tetrahydrofuran (THF) or Acetonitrile (MeCN) as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the TBDMS-protected alcohol in THF or MeCN in a round-bottom flask.

-

Reagent Addition: Add a solution of TMAF tetrahydrate (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture at room temperature. The presence of water in the tetrahydrate is generally well-tolerated and can even be beneficial in some desilylation reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Caption: General scheme for TBDMS deprotection using TMAF.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling TMAF tetrahydrate.

-

Hazard Classification: TMAF tetrahydrate is classified as an irritant, causing skin and serious eye irritation.[7][11]

-

Handling Precautions:

-

Storage:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical attention.[11][12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

Conclusion and Future Outlook

Tetramethylammonium fluoride tetrahydrate is a cornerstone reagent in modern organic synthesis, offering a unique combination of stability, solubility, and reactivity. Its role as a potent fluoride source for SNAr reactions is particularly vital in the development of fluorinated pharmaceuticals. Understanding the critical influence of its hydration state is key to unlocking its full synthetic potential. As the demand for more efficient and sustainable synthetic methodologies grows, the applications of TMAF are expected to expand, further cementing its importance in the arsenal of tools available to chemists in drug discovery and beyond.[14]

References

- Exploring Tetramethylammonium Fluoride Tetrahydrate: Properties and Applic

-

SAFETY DATA SHEET - Fisher Scientific (Alternate). (URL: [Link])

-

Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. (URL: [Link])

- The Role of TMAF in Enhancing Pharmaceutical Synthesis and Drug Discovery. (URL: )

-

Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. WuXi STA. (URL: [Link])

-

Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale - American Chemical Society. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. innospk.com [innospk.com]

- 5. CAS 17787-40-5: Tetramethylammonium fluoride tetrahydrate [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Tetramethylammonium fluoride 98 17787-40-5 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. nbinno.com [nbinno.com]

A Guide to Tetramethylammonium Fluoride Tetrahydrate: The Decisive Role of the Hydration Shell

Executive Summary

Tetramethylammonium fluoride (TMAF) is a reagent of significant interest in organic synthesis, prized as a soluble and reactive source of fluoride ions. It exists commercially as a stable tetrahydrate (TMAF·4H₂O), yet its most potent applications, particularly in nucleophilic aromatic substitution (SNAr), demand its anhydrous form. This guide delves into the critical, multifaceted role of the four water molecules in the tetrahydrate. Far from being passive components, these water molecules dictate the compound's structure, stability, and reactivity. They form an intricate hydrogen-bonded cage around the fluoride anion, effectively "shielding" it and modulating its nucleophilicity. Understanding this hydration shell is paramount for researchers who wish to harness the full synthetic potential of TMAF, as the transition from a stable, crystalline solid to a source of highly reactive "naked" fluoride is entirely a function of removing this water framework.

Introduction: The Hydrate and the "Naked" Anion

Tetramethylammonium fluoride is a quaternary ammonium salt that provides an organically soluble fluoride source, overcoming the solubility limitations of inorganic fluorides like KF or CsF.[1] The commercially available form is typically the tetrahydrate, a white to off-white crystalline solid with a low melting point of 39-42°C.[2][3] While this hydrated form is more stable and easier to handle than its anhydrous counterpart, its utility in sensitive reactions is limited.[4]

The central challenge and opportunity in using TMAF lies in the state of the fluoride ion. In the tetrahydrate, the fluoride is heavily solvated by its water of crystallization. For many challenging fluorination reactions, a "naked," unsolvated fluoride ion is required to achieve maximum nucleophilicity and reactivity.[5] Therefore, the tetrahydrate is often not the final reagent but a crucial starting material for the in situ or batch preparation of anhydrous TMAF.[6] This guide will elucidate the foundational role of these four water molecules, explaining how they define the properties of the starting material and why their removal is the key to unlocking its power.

The Crystal Structure: A Water-Dominated Framework

The profound influence of the water molecules begins at the most fundamental level: the crystal lattice. X-ray crystallography has revealed that TMAF·4H₂O possesses a tetragonal crystal structure where the water molecules and fluoride ions construct a rigid, hydrogen-bonded framework.[7] The large tetramethylammonium (TMA⁺) cations do not directly interact with the fluoride anions; instead, they occupy voids within this framework.[8][9]

The key interactions that define this structure are:

-

Fluoride-Water Coordination: Each fluoride anion is four-coordinated, acting as a hydrogen bond acceptor from four distinct water molecules.[5] The O-H···F⁻ bond distance is approximately 2.630 Å.

-

Water-Water Coordination: The water molecules themselves are three-coordinated, each donating two hydrogen atoms to form hydrogen bonds and accepting one. They link to two other water molecules (O-H···O bonds of ~2.732 Å) and one fluoride ion.

This arrangement creates a stable, three-dimensional ionic/water network that effectively encapsulates and isolates the fluoride ion, preventing it from acting as a potent nucleophile.[9]

Caption: Logical representation of the TMAF·4H₂O crystal structure.

Physicochemical Properties Modulated by Water

The hydrogen-bonded network directly governs the bulk properties of TMAF·4H₂O, distinguishing it sharply from its anhydrous form.

| Property | Tetramethylammonium Fluoride Tetrahydrate | Anhydrous Tetramethylammonium Fluoride | Rationale for Difference |

| Melting Point | 39-42°C[3] | ~160-170°C (decomposes)[3][8] | The low melting point of the tetrahydrate reflects the energy needed to disrupt the water/ion framework. The anhydrous salt is a more stable ionic lattice. |

| Form | Crystalline Solid[2] | Hygroscopic Solid[6] | The water molecules provide a stable, well-defined crystal structure. The anhydrous form is highly reactive with atmospheric moisture. |

| Solubility | Soluble in water[3][10] | Reacts with water | The hydration shell enhances aqueous solubility.[2] The anhydrous form readily re-forms the hydrate or can lead to bifluoride formation.[11] |

| Fluoride Reactivity | Low / "Shielded" | High / "Naked" | The hydrogen bonds to water effectively solvate and stabilize the fluoride anion, reducing its nucleophilicity and basicity.[5][9] |

| Thermal Stability | Dehydration begins post-melting; decomposition of the mixture can occur around 193°C under reaction conditions.[6] | Stable up to ~160°C, then decomposes to trimethylamine and fluoromethane.[8] | The initial thermal event for the tetrahydrate is the loss of water, which occurs at a much lower temperature than the decomposition of the anhydrous salt. |

Experimental Analysis of the Hydration Shell

Characterizing the water of hydration and its removal is a critical step in quality control and reaction optimization. Several analytical techniques provide complementary insights.

Thermal Analysis: Quantifying Dehydration

Thermogravimetric Analysis (TGA) is the primary method for determining the water content and observing the dehydration process. When a sample of TMAF·4H₂O is heated, the TGA thermogram shows a distinct weight loss corresponding to the four water molecules before the onset of the salt's decomposition.[1]

Exemplary Protocol: TGA of TMAF·4H₂O

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: In a dry nitrogen atmosphere (glovebox), accurately weigh 5-10 mg of TMAF·4H₂O into a clean alumina or platinum crucible.

-

Analysis Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C. Ramp temperature from 30°C to 250°C at a rate of 10°C/min.

-

-

Data Interpretation:

-

Self-Validation: Calculate the theoretical weight loss for four water molecules from the molecular weight of TMAF·4H₂O (165.20 g/mol ). The water content is (4 * 18.02) / 165.20 ≈ 43.6%. The observed weight loss in the first major step of the TGA curve should closely match this value.

-

Causality: The onset temperature of this weight loss indicates the point at which the hydrogen-bond network begins to break down. Any subsequent weight loss at higher temperatures (e.g., >160°C) corresponds to the decomposition of the anhydrous TMAF.[1][8]

-

Spectroscopic Verification

Infrared (IR) spectroscopy can be used to confirm the presence of water and the hydrogen bonding environment. The spectrum of TMAF·4H₂O will show a broad O-H stretching band, characteristic of hydrogen-bonded water, typically in the 3200-3600 cm⁻¹ region. Upon successful dehydration, this band should be completely absent.

From Stable Hydrate to Reactive Reagent: The Dehydration Imperative

For advanced applications like the SNAr fluorination of electron-deficient heterocycles, the presence of water is detrimental. Water can react with the anhydrous fluoride, reducing its efficacy and forming bifluoride (HF₂⁻), which is a much weaker nucleophile.[11] Therefore, the tetrahydrate must be rigorously dried.

A common and scalable procedure involves azeotropic distillation, first with an alcohol like isopropanol (IPA) and then with a high-boiling polar aprotic solvent like dimethylformamide (DMF).[6][12]

Caption: Workflow for preparing anhydrous TMAF from its tetrahydrate.

This process highlights the central theme: the water is a protective group for the fluoride ion, which must be removed to unleash its reactivity. The choice to use TMAF·4H₂O is one of convenience and stability for storage, with the understanding that a carefully validated dehydration step is a prerequisite for its use in demanding syntheses.[6]

Caption: Contrasting reactivity of shielded vs. "naked" fluoride.

Conclusion

The four water molecules in tetramethylammonium fluoride tetrahydrate are the defining feature of the compound, governing its physical form, stability, and chemical behavior. They form a robust, hydrogen-bonded crystal lattice that sequesters the fluoride anion, rendering it relatively inert. This inherent stability makes the tetrahydrate a safe and convenient precursor. However, for applications in modern organic synthesis, particularly for creating C-F bonds, this hydration shell must be meticulously removed. The journey from the stable tetrahydrate to the highly reactive anhydrous reagent is a testament to the powerful and controlling role of water in this system. A thorough understanding of this dynamic allows researchers to effectively store a stable fluoride source and activate it on demand for challenging chemical transformations.

References

- Vertex AI Search. (2026).

- SACHEM, Inc. (n.d.). Tetramethylammonium Fluoride (TMAF).

-

McLean, W. J., & Jeffrey, G. A. (1967). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. The Journal of Chemical Physics, 47(2), 414–417. Available at: [Link]

- BenchChem. (n.d.).

-

AIP Publishing. (1967). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. Available at: [Link]

- MedChemExpress. (n.d.).

-

Paillard, E., & Bosch, G. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(21), 7233. Available at: [Link]

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (n.d.). Tetramethylammonium fluoride | 373-68-2.

- Guidechem. (n.d.).

- ChemicalBook. (n.d.).

-

Hawk, M. K., Ryan, S. J., Zhang, X., Huang, P., Chen, J., Liu, C., Chen, J., Lindsay-Scott, P. J., Burnett, J., White, C., Lu, Y., & Rizzo, J. R. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1167–1175. Available at: [Link]

- Sigma-Aldrich. (n.d.).

-

Sun, H., & DiMagno, S. G. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(24), 12436–12442. Available at: [Link]

Sources

- 1. sacheminc.com [sacheminc.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

- 9. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

- 10. Tetramethylammonium fluoride tetrahydrate CAS#: 17787-40-5 [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Tetramethylammonium Fluoride Tetrahydrate as a Fluoride Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the repertoire of nucleophilic fluorinating agents, tetramethylammonium fluoride (TMAF) has emerged as a reagent of significant interest.[1][4][5] This guide provides a comprehensive technical overview of tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), focusing on its core mechanism as a fluoride donor. We will delve into its physicochemical properties, the critical role of its hydration sphere, and the mechanistic nuances of fluoride transfer in synthetic protocols. This document is intended to serve as a practical resource for researchers, offering field-proven insights and detailed methodologies to effectively leverage TMAF·4H₂O in the synthesis of fluorinated molecules.

Introduction: The Imperative of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in pharmaceutical development.[1][5] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.[1] This prevalence is attributed to fluorine's unique properties: its high electronegativity, small atomic radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond.[3] These characteristics can synergistically enhance a drug candidate's profile by:

-

Improving Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, prolonging the in vivo half-life of a drug.[3]

-

Enhancing Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, facilitating its passage across biological membranes.[1][3]

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Inducing Favorable Conformational Changes: Strategic placement of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.[1][5]

The synthesis of these vital fluorinated compounds relies on a robust toolbox of fluorinating agents. These are broadly categorized into electrophilic and nucleophilic sources of fluorine.[6] While electrophilic reagents have their utility, nucleophilic fluoride donors, which deliver the fluoride anion (F⁻), are indispensable for many transformations, particularly in Sₙ2 and nucleophilic aromatic substitution (SₙAr) reactions.[6][7]

Tetramethylammonium Fluoride (TMAF): A Versatile Nucleophilic Fluoride Source

Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that serves as a valuable source of fluoride ions in organic synthesis.[8][9][10] It is often utilized in its tetrahydrate form (TMAF·4H₂O), which is a more stable and easier-to-handle crystalline solid compared to its anhydrous counterpart.[8]

Physicochemical Properties of TMAF·4H₂O

A thorough understanding of the physical and chemical properties of TMAF·4H₂O is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₄H₂₀FNO₄ | [11][12][13] |

| Molecular Weight | 165.20 g/mol | [11][12][13] |

| Appearance | White to off-white crystalline solid | [12] |

| Melting Point | 39-42 °C | [12] |

| Solubility | Soluble in water and slightly soluble in methanol. | [12] |

| Crystal Structure | Tetragonal | [11][14] |

The crystal structure of TMAF·4H₂O is particularly noteworthy. Single-crystal X-ray diffraction has revealed a complex hydrogen-bonded network where each fluoride ion is coordinated to four water molecules, and the water molecules are, in turn, three-coordinated.[11][14] The tetramethylammonium (TMA⁺) cations reside in the voids of this framework, with no direct interaction with the fluoride anions.[11][14] This encapsulation of the fluoride ion by a hydration shell is a critical determinant of its reactivity.

The Core Mechanism: Fluoride Donation from the Tetrahydrate Complex

The efficacy of TMAF·4H₂O as a fluoride donor is intricately linked to the liberation of the fluoride ion from its hydration sphere. In its crystalline state, the fluoride ion's nucleophilicity is significantly dampened by strong hydrogen bonds with the surrounding water molecules.

The Concept of "Naked" Fluoride

For nucleophilic fluorination to occur, the fluoride ion must be sufficiently "naked," meaning it is relatively free from strong interactions with counterions or solvent molecules.[1] The large, non-polar tetramethylammonium cation helps to achieve a degree of charge separation, but the primary obstacle to reactivity in the case of TMAF·4H₂O is the water of hydration.

Overcoming the Hydration Barrier: The Role of Solvent and Temperature

The degree of "nakedness" of the fluoride anion, and thus the reactivity of TMAF, is profoundly influenced by the reaction conditions, particularly the solvent and temperature.[1][4]

-

Aprotic Polar Solvents: To facilitate the release of the fluoride ion, reactions are typically conducted in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can effectively solvate the TMA⁺ cation and disrupt the hydrogen-bonding network around the fluoride anion, thereby increasing its nucleophilicity.[7]

-

Azeotropic Drying: For reactions that are highly sensitive to water, in situ azeotropic drying is a common and effective strategy. A recent large-scale synthesis of a 4-fluorothiazole utilized azeotropic distillation with isopropanol and then DMF at elevated temperatures to prepare anhydrous TMAF from the tetrahydrate salt.[1][14] This process rigorously removes the water of hydration, generating a highly reactive "naked" fluoride source.[1]

The interplay between the hydrated state of TMAF and the reaction solvent is a critical consideration for achieving optimal results.

Diagram: Mechanism of Fluoride Ion Activation

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 10. CAS 373-68-2: tetramethylammonium fluoride | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. Tetramethylammonium fluoride tetrahydrate CAS#: 17787-40-5 [amp.chemicalbook.com]

- 13. Tetramethylammonium fluoride tetrahydrate | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Basic principles of using TMAF in organic synthesis.

An In-Depth Technical Guide to the Core Principles of Tetramethylammonium Fluoride (TMAF) in Organic Synthesis

Abstract

Tetramethylammonium fluoride (TMAF) has emerged as a uniquely versatile and powerful reagent in modern organic synthesis. Its distinct properties, particularly in its anhydrous form, offer significant advantages over traditional fluoride sources. This guide provides a comprehensive exploration of the fundamental principles governing the use of TMAF, authored from the perspective of a Senior Application Scientist. We will delve into its physicochemical characteristics, the critical importance of its anhydrous state, and its primary applications as a potent nucleophilic fluorinating agent and a highly effective base for deprotection reactions. The narrative emphasizes the mechanistic rationale behind experimental choices, supported by detailed, field-proven protocols and authoritative references to ensure scientific integrity and practical utility for researchers, chemists, and drug development professionals.

Introduction: The Unique Position of TMAF in Fluoride Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Consequently, the development of efficient and selective fluorination methods is a cornerstone of modern pharmaceutical, agrochemical, and materials science research.[2][3]

Among the arsenal of available fluoride reagents, tetramethylammonium fluoride ((CH₃)₄NF or TMAF) occupies a privileged position.[4][5][6] It is a quaternary ammonium salt that serves as an excellent source of "naked" fluoride ions—fluoride anions that are poorly solvated and not tightly coordinated to a metal cation, rendering them highly reactive.[4][7]

Unlike the more commonly known tetrabutylammonium fluoride (TBAF), TMAF lacks β-hydrogens, a structural feature that makes it thermally more stable and prevents decomposition via Hofmann elimination, a common issue with TBAF, especially under anhydrous conditions.[1][4][8] This stability, combined with its high reactivity when properly prepared, makes TMAF an indispensable tool for challenging synthetic transformations.[4] This guide will illuminate the core principles that enable scientists to harness the full potential of this remarkable reagent.

Physicochemical Properties and the Critical Role of Anhydrous TMAF

TMAF is typically available as a stable, hygroscopic white solid, most commonly in its tetrahydrate form (TMAF·4H₂O).[2][9] While the hydrated form has applications, the true synthetic power of TMAF is unlocked in its anhydrous state. The presence of water molecules strongly solvates the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity and basicity.[4][6] Therefore, for most high-impact applications, the preparation of anhydrous TMAF is a critical prerequisite.

Preparation of Anhydrous TMAF

Historically, TMAF was prepared by neutralizing tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF) or via metathesis reactions.[4][6][7] However, achieving a truly anhydrous state (<0.2 wt% H₂O) from these methods is challenging.[4][10] A robust and scalable state-of-the-art method involves the azeotropic distillation of commercially available TMAF·4H₂O with a suitable solvent system.[4][10][11]

A workflow for this process is outlined below:

Caption: Workflow for preparing anhydrous TMAF via azeotropic distillation.[4][10][11]

Key Physicochemical Data

The properties of TMAF vary significantly between its hydrated and anhydrous forms. Understanding these differences is crucial for proper handling, storage, and application.

| Property | Tetramethylammonium Fluoride (Anhydrous) | Tetramethylammonium Fluoride Tetrahydrate |

| CAS Number | 373-68-2 | 17787-40-5 |

| Molecular Formula | C₄H₁₂FN | C₄H₂₀FNO₄ |

| Molecular Weight | 93.15 g/mol | 165.20 g/mol |

| Appearance | White, hygroscopic solid | Off-white to brown solid |

| Melting Point | ~170 °C (decomposes)[2] | 39-42 °C[2] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO)[4] | Soluble in water[2] |

| Reactivity | High nucleophilicity and basicity | Low nucleophilicity and basicity |

Core Application I: Nucleophilic Fluorination

The primary application of anhydrous TMAF is as a potent nucleophilic fluorinating agent, particularly for the synthesis of aryl and heteroaryl fluorides via Nucleophilic Aromatic Substitution (SNAr).[4][5][12]

The SNAr Mechanism

In a typical SNAr reaction, the "naked" fluoride ion from TMAF attacks an electron-deficient aromatic ring that is activated by at least one electron-withdrawing group (EWG) and possesses a good leaving group (LG), such as -Cl, -Br, or -NO₂. The reaction proceeds through a stepwise addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Caption: General mechanism of SNAr fluorination using TMAF.[4]

The choice of a polar aprotic solvent like DMF or DMSO is critical. These solvents effectively solvate the tetramethylammonium cation while leaving the fluoride anion poorly solvated, thereby maximizing its nucleophilic potential.[4]

Protocol: SNAr Fluorination of 4-Chlorothiazole

This protocol is adapted from a large-scale industrial synthesis, demonstrating the robustness of TMAF in a real-world application.[10][11]

Objective: To synthesize 4-fluorothiazole from 4-chlorothiazole using anhydrous TMAF.

Materials:

-

4-Chlorothiazole starting material

-

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF)

-

Appropriate glassware for distillation and reaction under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of Anhydrous TMAF (in situ):

-

To a reaction vessel equipped for distillation, add TMAF·4H₂O (1.5 equiv.), IPA, and DMF.

-

Heat the mixture to 95-100 °C under reduced pressure to azeotropically remove water with IPA and DMF.

-

Continue distillation until water content in the remaining DMF slurry is confirmed to be <0.2% by Karl Fischer titration. This step is critical for success.[10][11]

-

-

Fluorination Reaction:

-

Cool the resulting anhydrous TMAF slurry in DMF.

-

Under an inert atmosphere, add the 4-chlorothiazole starting material (1.0 equiv.) to the slurry.

-

Heat the reaction mixture to 95-100 °C and monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within several hours.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired 4-fluorothiazole.

-

Causality: The rigorous drying of TMAF is essential because any residual water will hydrate the fluoride ion, rendering it non-nucleophilic and halting the SNAr reaction. The high temperature is required to overcome the activation energy for the formation of the Meisenheimer complex.[10]

Core Application II: Base and Deprotecting Agent

The high basicity and oxophilicity of the "naked" fluoride ion also make TMAF an excellent reagent for base-mediated reactions, most notably the cleavage of silyl ether protecting groups.[9][13]

Mechanism of Silyl Ether Deprotection

The deprotection mechanism is driven by the exceptionally high affinity of fluorine for silicon, resulting in the formation of a very strong Si-F bond. The fluoride ion performs a nucleophilic attack on the silicon atom of the silyl ether, forming a transient, pentacoordinate silicon intermediate.[13][14] This intermediate then collapses, breaking the Si-O bond to release the alkoxide, which is subsequently protonated during workup to yield the free alcohol.

Caption: Mechanism of silyl ether deprotection using fluoride ions from TMAF.[13][14]

TMAF offers a milder alternative to other deprotection conditions and is compatible with many functional groups.[9] While TBAF is also widely used for this purpose, the choice of reagent can be critical in complex molecules where the basicity of the reagent might cause side reactions.[13][15]

Protocol: General Deprotection of a TBDMS Ether

This protocol provides a general starting point for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether.

Objective: To deprotect a TBDMS-protected alcohol using TMAF.

Materials:

-

TBDMS-protected alcohol

-

Anhydrous Tetramethylammonium fluoride (TMAF)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF or ACN.

-

Add solid anhydrous TMAF (1.1–1.5 equiv.) to the solution at room temperature under an inert atmosphere. Note: If using a TMAF solution, ensure it is anhydrous.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.

-

Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by silica gel column chromatography if necessary.

-

Causality: The use of an anhydrous solvent prevents the deactivation of the fluoride ion. The molar excess of TMAF ensures the reaction goes to completion. The NH₄Cl quench protonates the resulting alkoxide and neutralizes any remaining fluoride reagent.

Conclusion and Future Outlook

Tetramethylammonium fluoride is a powerful and enabling reagent in organic synthesis, distinguished by its thermal stability and the high reactivity of its "naked" fluoride ion. Its successful application hinges on a solid understanding of its properties and, most critically, the use of its anhydrous form for demanding transformations like SNAr fluorinations and silyl ether deprotections. By following validated protocols and appreciating the mechanistic principles at play, researchers can confidently employ TMAF to construct complex molecular architectures and accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials. The continued development of even more efficient and sustainable methods for preparing and utilizing anhydrous fluoride sources like TMAF will undoubtedly remain an active and impactful area of chemical research.[4][12]

References

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]

-

Exploring Tetramethylammonium Fluoride Tetrahydrate: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Semantic Scholar.[Link]

-

Furuya, T., Kuttan, A., & Noren-Brockdorf, N. (2011). Carbon–Fluorine Bond Formation. Harvard University DASH.[Link]

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. ResearchGate.[Link]

-

Tetramethylammonium Fluoride Tetrahydrate for S N Ar Fluorination of 4-Chlorothiazoles at a Production Scale. (2021). ResearchGate.[Link]

-

Tetramethylammonium fluoride. (n.d.). Wikipedia.[Link]

-

Achievements in fluorination using variable reagents through a deoxyfluorination reaction. (2021). Organic Chemistry Frontiers (RSC Publishing).[Link]

-

White, A. W., et al. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1167–1175. [Link]

-

Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.[Link]

-

Furuya, T., Kuttan, A., & Noren-Brockdorf, N. (2011). Carbon-fluorine bond formation. ResearchGate.[Link]

-

Sarkar, A. (2021). Deprotection of silyl ether by TBAF. ResearchGate.[Link]

-

Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.[Link]

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Page loading... [guidechem.com]

- 3. Achievements in fluorination using variable reagents through a deoxyfluorination reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetramethylammonium Fluoride Tetrahydrate in Organic Solvents

Abstract

Tetramethylammonium fluoride (TMAF) is a pivotal reagent in modern organic synthesis, prized as a source of "naked" fluoride ions for a multitude of chemical transformations. It is most commonly available as the more stable tetrahydrate (TMAF·4H₂O). However, the presence of these water molecules of hydration profoundly influences its solubility profile in organic media, a critical parameter for reaction kinetics, yield, and overall process efficiency. This technical guide provides a comprehensive analysis of the solubility of tetramethylammonium fluoride tetrahydrate in organic solvents. We will delve into the theoretical underpinnings of its solubility, present the available quantitative and qualitative data, and offer a robust experimental protocol for researchers to determine solubility in their specific systems. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile reagent to optimize its application in their work.

Introduction: The Significance of Tetramethylammonium Fluoride in Organic Chemistry

Tetramethylammonium fluoride has emerged as a reagent of choice for introducing fluoride into organic molecules. Its utility spans a wide range of reactions, including nucleophilic aromatic substitutions (SNAr), desilylations, and other fluoride-mediated transformations. The "naked" fluoride ion provided by TMAF in aprotic polar solvents is a potent nucleophile, enabling reactions that are often sluggish or inefficient with inorganic fluoride sources like potassium or cesium fluoride.[1]

While the anhydrous form of TMAF is often desired for its enhanced reactivity, the tetrahydrate is a more common and stable starting material.[2] A thorough understanding of the solubility of TMAF·4H₂O is therefore paramount for its effective use. Poor solubility can lead to heterogeneous reaction mixtures, reduced effective reagent concentration, and inconsistent results. Conversely, selecting an appropriate solvent system in which TMAF·4H₂O has at least partial solubility can be key to successful and reproducible synthetic outcomes.

This guide aims to consolidate the available knowledge on the solubility of tetramethylammonium fluoride tetrahydrate, providing both a theoretical framework and practical guidance for the laboratory chemist.

Physicochemical Properties of Tetramethylammonium Fluoride Tetrahydrate

A fundamental understanding of the physicochemical properties of TMAF·4H₂O is essential for predicting its behavior in different solvent systems. As a quaternary ammonium salt, it is an ionic compound with a distinct set of characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₂₀FNO₄ | [3] |

| Molecular Weight | 165.20 g/mol | [3] |

| Appearance | White to off-white crystalline solid, often appearing as a low-melting mass | [4][5] |

| Melting Point | 39-42 °C | [6] |

| Hygroscopicity | Highly hygroscopic | [2] |

| Crystal Structure | Tetragonal | [2] |

The crystal structure of TMAF·4H₂O is characterized by a complex hydrogen-bonded network of fluoride ions and water molecules, with the tetramethylammonium cations occupying voids within this structure.[2] This arrangement plays a significant role in its solubility characteristics.

Solubility Profile in Organic Solvents

The solubility of an ionic compound like tetramethylammonium fluoride tetrahydrate is governed by the principle of "like dissolves like." Its solubility is a function of the solvent's polarity, its ability to form hydrogen bonds, and the lattice energy of the salt.

General Solubility Trends

Based on its ionic nature and the presence of water of hydration, the following general solubility trends can be expected for TMAF·4H₂O:

-

High Solubility in Polar Protic Solvents: Solvents like water are excellent at dissolving TMAF·4H₂O due to their high polarity and ability to form strong hydrogen bonds with both the fluoride anion and the water molecules of hydration.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF can solvate the tetramethylammonium cation but are less effective at solvating the fluoride anion and the coordinated water molecules. This generally results in lower solubility compared to protic solvents.

-

Insolubility in Nonpolar and Weakly Polar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are incapable of effectively solvating the ions, leading to negligible solubility.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for tetramethylammonium fluoride tetrahydrate across a wide range of organic solvents is notably scarce in the peer-reviewed literature. Much of the research has focused on the anhydrous form. However, the available data is summarized in the table below.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes | Reference(s) |

| Water | H₂O | Polar Protic | 50 mg/mL (302.66 mM) | Not Specified | Highly soluble; requires sonication for rapid dissolution. | [7][8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 2 mg/mL (12.11 mM) | 60 | Requires sonication, warming, and heating to 60°C. | [7][8] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified | Qualitative description. | [2][4] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Not Specified | TMAF is extremely basic and can slowly react with acetonitrile. | [9] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Low | Room Temperature | The use of TMAF·4H₂O "as is" in an SNAr reaction led to no conversion, implying very low effective solubility. | [2] |

| Hexane | C₆H₁₄ | Nonpolar | Negligible | Not Specified | ||

| Toluene | C₇H₈ | Nonpolar | Negligible | Not Specified | ||

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Negligible | Not Specified | ||

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Negligible | Not Specified |

Insights from Analogous Tetramethylammonium Salts

To further inform solvent selection, it is instructive to examine the solubility of other tetramethylammonium (TMA) salts. While the anion influences the absolute solubility, the behavior of the TMA cation across different solvent classes provides a valuable predictive framework.

Solubility of Tetramethylammonium Bromide (TMABr)

| Solvent | Solubility ( g/100g ) at 25°C |

| Methanol | 4.32 |

| Acetonitrile | 0.22 |

| 1-Butanol | 0.062 |

| Chloroform | 0.0057 |

Qualitative Solubility of Tetramethylammonium Chloride (TMACl)

-

Soluble in: Water, Methanol, hot Ethanol

The data from these analogous salts reinforces the general trend: TMA salts exhibit their highest solubility in polar protic solvents, followed by polar aprotic solvents, with very limited solubility in less polar and nonpolar media. This strongly suggests a similar pattern for TMAF·4H₂O, with the understanding that the highly basic and hydrogen-bond-accepting nature of the fluoride anion will further favor interactions with protic solvents.

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, researchers will often need to determine the solubility of TMAF·4H₂O in their specific solvent system experimentally. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of tetramethylammonium fluoride tetrahydrate into a series of sealable vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

For fine suspensions, centrifugation at the same temperature may be necessary to achieve a clear supernatant.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe.

-

Dispense the solution into a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood at a temperature that will not cause decomposition of the TMAF·4H₂O.

-

Once the solvent is fully evaporated, weigh the container with the dried residue. The mass of the dissolved solid can be determined by subtraction.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the residue and the initial volume of the supernatant taken for analysis.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of TMAF·4H₂O.

Impact of Water Content and Impurities

The water of hydration in TMAF·4H₂O plays a dual role. While it stabilizes the compound, it can be detrimental to many organic reactions where anhydrous conditions are required. The presence of water significantly reduces the nucleophilicity of the fluoride ion through hydrogen bonding.

For reactions that are sensitive to water, it is common practice to dry the TMAF·4H₂O before use. This is often achieved by azeotropic distillation with a suitable solvent like isopropyl alcohol followed by dimethylformamide at elevated temperatures.[11] It is crucial to recognize that the solubility of the resulting anhydrous TMAF will be different from that of the tetrahydrate. Anhydrous TMAF is generally more soluble in polar aprotic solvents like DMF and DMSO.[1]

Impurities in the TMAF·4H₂O, such as tetramethylammonium hydroxide or bicarbonate (from absorption of atmospheric CO₂), can also affect its solubility and reactivity. These basic impurities can influence the pH of the solution and may lead to side reactions.

Troubleshooting Common Solubility Issues

-

Low or No Apparent Solubility:

-

Causality: The chosen solvent may be too nonpolar. The temperature may be too low.

-

Solution: Consider a more polar solvent. Increase the temperature and observe if solubility improves. For reactions requiring nonpolar solvents, consider using a phase-transfer catalyst in a biphasic system.

-

-

Inconsistent Results:

-

Causality: The TMAF·4H₂O may have absorbed varying amounts of atmospheric moisture, altering its effective concentration and solubility. Equilibrium may not have been reached during solubility determination.

-

Solution: Store TMAF·4H₂O in a desiccator or under an inert atmosphere. Ensure consistent handling procedures. For solubility experiments, confirm that equilibrium has been reached by taking measurements at multiple time points.

-

-

Reaction with the Solvent:

-

Causality: The high basicity of the fluoride ion can lead to deprotonation or reaction with certain solvents, such as acetonitrile.[9]

-

Solution: Be aware of the potential for solvent reactivity, especially at elevated temperatures. If such reactions are a concern, consider alternative, more robust solvents.

-

Conclusion

Tetramethylammonium fluoride tetrahydrate is a valuable reagent in organic synthesis, but its effective application hinges on a clear understanding of its solubility in organic solvents. While quantitative data remains limited, a strong qualitative and predictive understanding can be established based on its physicochemical properties and by drawing comparisons with analogous tetramethylammonium salts. For applications requiring precise solubility values, direct experimental determination is essential. The protocol provided in this guide offers a robust framework for obtaining such data. By carefully considering solvent choice, the impact of water, and potential impurities, researchers can harness the full potential of this important fluoride source.

References

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]

-

Wikipedia. (2023). Tetramethylammonium chloride. [Link]

-

PubChem. (n.d.). Tetramethylammonium chloride. [Link]

-

PubChem. (n.d.). Tetramethylammonium fluoride tetrahydrate. [Link]

-

Ataman Kimya. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE (TMAC). [Link]

-

ChemBK. (2024). TETRAMETHYLAMMONIUM FLUORIDE TETRAHYDRATE. [Link]

-

Adams, J. P., et al. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1167–1175. [Link]

-

chemeo.com. (n.d.). tetramethylammonium bromide. [Link]

-

Wikipedia. (2023). Tetramethylammonium fluoride. [Link]

Sources

- 1. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. tetramethylammonium bromide [chemister.ru]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. atamankimya.com [atamankimya.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]